Inosine-5'-Monophosphate Dehydrogenase (IMPDH) Inhibition: Potency and Non-Competitive Mechanism Distinguish from Mycophenolic Acid
3-Morpholin-4-yl-quinoxalin-2-ol exhibits sub-micromolar inhibitory activity against IMPDH (Ki = 230 nM) [1]. Critically, the compound displays a non-competitive inhibition mechanism [1], which fundamentally distinguishes it from the clinically used IMPDH inhibitor mycophenolic acid (MPA) that acts as an uncompetitive inhibitor [2]. This mechanistic divergence implies that 3-Morpholin-4-yl-quinoxalin-2-ol can inhibit IMPDH regardless of substrate (IMP/NAD+) concentration, a property that may confer distinct pharmacological and resistance profiles.
| Evidence Dimension | Inhibitory activity against IMPDH |
|---|---|
| Target Compound Data | Ki = 230 nM |
| Comparator Or Baseline | Mycophenolic acid (MPA): Uncompetitive inhibition mechanism; reported Ki = 3.6 - 14 nM |
| Quantified Difference | Mechanism: Non-competitive (target) vs. Uncompetitive (MPA) |
| Conditions | In vitro enzyme inhibition assay (ChEMBL) |
Why This Matters
For researchers investigating IMPDH biology or antiviral/immunosuppressive mechanisms, the distinct non-competitive inhibition mode offers a valuable chemical probe orthogonal to standard-of-care MPA, enabling exploration of IMPDH inhibition decoupled from substrate-competitive effects.
- [1] TargetMine. (n.d.). Compound CHEMBL3144029: Inhibitory activity against Inosine-5'-monophosphate dehydrogenase, Ki = 230.0 nM (non-competitive inhibition). View Source
- [2] Allison, A. C., & Eugui, E. M. (2000). Mycophenolate mofetil and its mechanisms of action. Immunopharmacology, 47(2-3), 85-118. DOI: 10.1016/S0162-3109(00)00188-0. View Source
